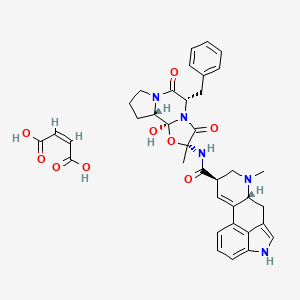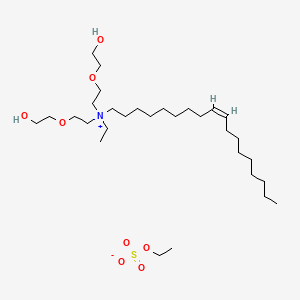
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C30H63NO8S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
The synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form the intermediate compound, which is then quaternized with ethyl sulfate . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and improving reaction efficiency.
Biology: The compound is utilized in biological studies for its ability to disrupt cell membranes, making it useful in cell lysis and protein extraction protocols.
Mechanism of Action
The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate primarily involves its surfactant properties. It can reduce the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can lead to cell lysis, making it useful in various biological and industrial applications . The molecular targets include lipid membranes and proteins associated with the cell membrane.
Comparison with Similar Compounds
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length and counterion.
Benzalkonium chloride: Commonly used as a disinfectant and preservative, with different alkyl chain lengths and applications.
Dodecylbenzenesulfonic acid: Another surfactant with a different structure and applications in detergents and cleaning products. The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and applications compared to other similar compounds.
Properties
CAS No. |
94713-24-3 |
|---|---|
Molecular Formula |
C30H63NO8S |
Molecular Weight |
597.9 g/mol |
IUPAC Name |
ethyl-bis[2-(2-hydroxyethoxy)ethyl]-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C28H58NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h11-12,30-31H,3-10,13-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
InChI Key |
BATWJDRIQJVYRO-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



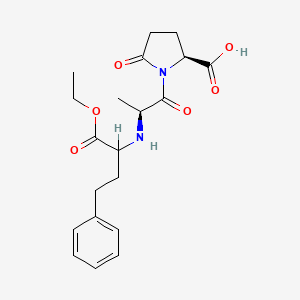


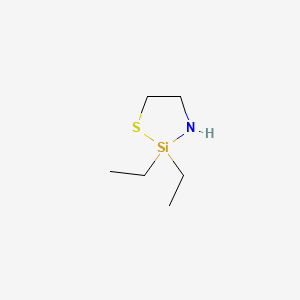


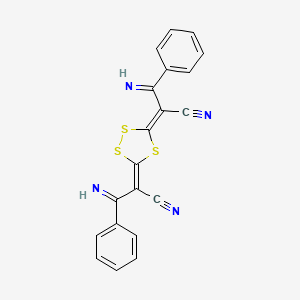
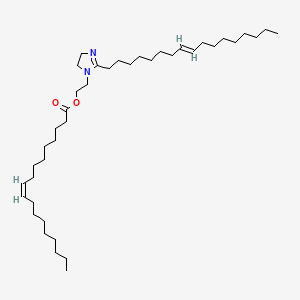
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
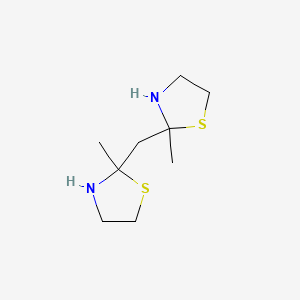
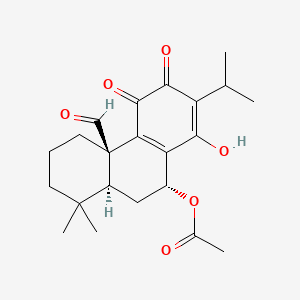
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
